molecular formula C11H13NO2 B184766 ethyl 2,3-dihydroindole-1-carboxylate CAS No. 61589-17-1

ethyl 2,3-dihydroindole-1-carboxylate

Cat. No.: B184766
CAS No.: 61589-17-1
M. Wt: 191.23 g/mol
InChI Key: FEFTZWVEDKFHFY-UHFFFAOYSA-N
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Description

ethyl 2,3-dihydroindole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of ethyl 2,3-dihydroindole-1-carboxylate can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds, followed by esterification . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

ethyl 2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Ethyl 2,3-dihydroindole-1-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Its synthesis can be achieved through methods such as Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles .

Table 1: Synthesis Methods of this compound

Synthesis MethodDescription
Fischer Indole SynthesisReaction of hydrazine derivatives with ketones/aldehydes under acidic conditions.
AlkylationN-alkylation using alkyl halides in the presence of bases like potassium carbonate.
Acyl TransferReactions with acyl chlorides or anhydrides to form acylated derivatives.

Biological Applications

The compound has been studied for its potential therapeutic effects against various diseases. Its derivatives have shown promise in anticancer research, with notable cytotoxicity against human cancer cell lines such as colon and prostate cancer .

Table 2: Biological Activities of this compound Derivatives

Activity TypeTarget Disease/ConditionReference
AnticancerColon Cancer SW620
AntimicrobialVarious microbial infections
Anti-inflammatoryInflammatory diseases

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its role as a precursor to biologically active molecules. Research has focused on its derivatives for developing new drugs targeting cancer and inflammatory diseases .

Case Study: Anticancer Properties

Recent studies have synthesized novel derivatives based on this compound that exhibit significant anticancer properties. For example, compounds derived from this scaffold showed effective inhibition against specific cancer cell lines, demonstrating the potential for further drug development .

Industrial Applications

The compound is also utilized in the pharmaceutical industry for the production of various drugs and agrochemicals. Its derivatives are explored for their potential applications in developing new therapeutic agents due to their diverse biological activities .

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydroindole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cell signaling pathways and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and protein interactions.

Properties

CAS No.

61589-17-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3

InChI Key

FEFTZWVEDKFHFY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=CC=CC=C21

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

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